molecular formula C10H14S B188683 3-tert-Butylthiophenol CAS No. 15084-61-4

3-tert-Butylthiophenol

Cat. No. B188683
CAS RN: 15084-61-4
M. Wt: 166.29 g/mol
InChI Key: JIBAYVMQQFJSGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-Butylthiophenol involves using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 3-tert-Butylthiophenol consists of a thiophene ring attached to a tert-butyl group . The structure was optimized using the B3LYP method at the level of 6-311g (d,p) set level .


Chemical Reactions Analysis

The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation .

Scientific Research Applications

  • Sensor Technology : 3-tert-Butylthiophenol derivatives, specifically Tert-Butylthiol (TBT), have been used to enhance the holographic characteristics of polymer-dispersed liquid crystals. This advancement is directed towards designing holographic sensors for detecting natural gas and liquefied petroleum gas (Mora et al., 2019).

  • Polymer Science and Organic Electronics : A polythiophene derivative incorporating tert-Butyl groups has been synthesized, showing significant potential in electrochromic applications. These derivatives exhibit multichromism and improved processability due to the tert-Butyl and hexyl groups (Ozyurt et al., 2008).

  • Explosive Sensing : Novel terthiophene derivatives, which include tert-Butylthiophenol units, have been developed for sensitive fluorescence detection of nitro-containing explosives. This advancement is significant for developing new fluorescent sensors (Liu et al., 2013).

  • Catalysis and Chemical Synthesis : Palladium(II) complexes with 2, 6-Diformyl-4-tert-butylthiophenol dioxime, derived from S-tert-butyl protected thioether, have been synthesized. These complexes are essential in catalysis and understanding metal-ligand interactions (Gruschinski et al., 2012).

  • Oligonucleotide Synthesis : 2-Methyl-5-tert-butylthiophenol has been identified as an efficient and odorless reagent for deprotecting methyl groups in oligonucleotide synthesis. This compound offers a safer alternative to traditional reagents (Kumar et al., 2003).

  • Photovoltaic Applications : Poly(3-butylthiophene) nanowires, which could be analogously synthesized using 3-tert-Butylthiophenol, have shown high efficiency in solar cell applications. This demonstrates the potential of thiophene derivatives in renewable energy technologies (Xin et al., 2008).

Safety And Hazards

3-tert-Butylthiophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

3-tert-butylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBAYVMQQFJSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597254
Record name 3-tert-Butylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylthiophenol

CAS RN

15084-61-4
Record name 3-tert-Butylbenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15084-61-4
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Record name 3-TERT-BUTYLBENZENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MMCG Peters, SS Lau, D Dulik, D Murphy… - Chemical research in …, 1996 - ACS Publications
… It is likely that this component corresponds to 2,5-dihydroxy-3-tert-butylthiophenol on the … and 2,5-dihydroxy-3-tert-butylthiophenol and the corresponding S-methyl conjugate. The ion …
Number of citations: 36 pubs.acs.org

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